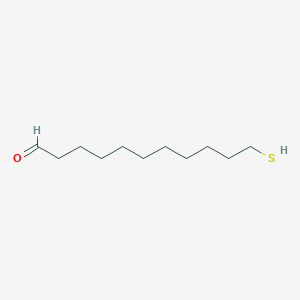![molecular formula C18H10F12O B12560505 1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] CAS No. 189446-57-9](/img/structure/B12560505.png)
1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] is a chemical compound with the molecular formula C18H10F12O. This compound is known for its unique structure, which includes two benzene rings connected by an oxybis(methylene) bridge, and each benzene ring is substituted with two trifluoromethyl groups. The presence of trifluoromethyl groups imparts significant chemical stability and unique reactivity to the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyl chloride reacts with formaldehyde to form the oxybis(methylene) bridge .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Trifluoromethyl alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with high chemical stability.
作用機序
The mechanism of action of 1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, leading to changes in their activity. The compound can also act as a ligand, binding to metal ions and forming stable complexes .
類似化合物との比較
Similar Compounds
- 1,1’-[Oxybis(methylene)]bis[4-(benzyloxy)benzene]
- Benzene,1,1’-[oxybis(methylene)]bis[4-methoxy-]
- 1,3-Bis(trifluoromethyl)benzene
Uniqueness
1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] is unique due to the presence of two trifluoromethyl groups on each benzene ring, which imparts significant chemical stability and unique reactivity compared to other similar compounds. This makes it particularly valuable in various scientific and industrial applications .
特性
CAS番号 |
189446-57-9 |
|---|---|
分子式 |
C18H10F12O |
分子量 |
470.3 g/mol |
IUPAC名 |
1-[[3,5-bis(trifluoromethyl)phenyl]methoxymethyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C18H10F12O/c19-15(20,21)11-1-9(2-12(5-11)16(22,23)24)7-31-8-10-3-13(17(25,26)27)6-14(4-10)18(28,29)30/h1-6H,7-8H2 |
InChIキー |
XULZVOCPCPJDOI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)COCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


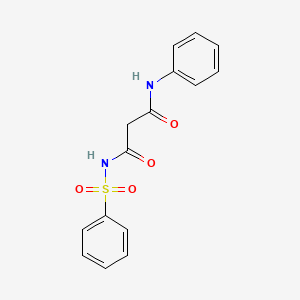
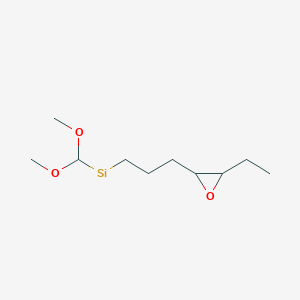
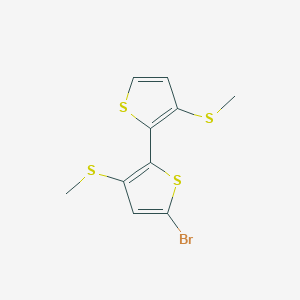
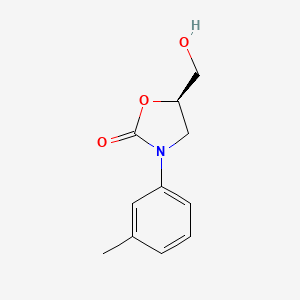
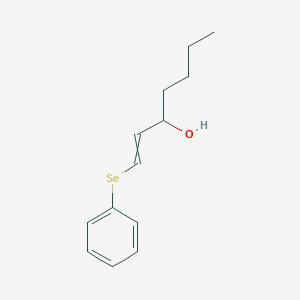
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
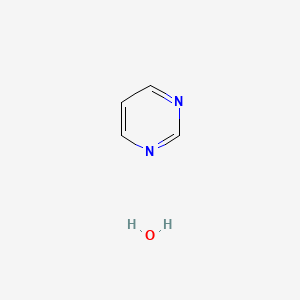

![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
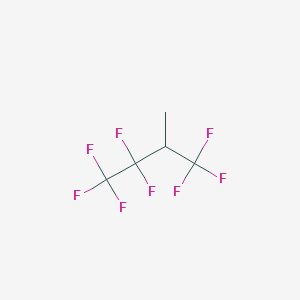
![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)
